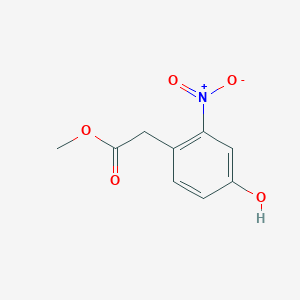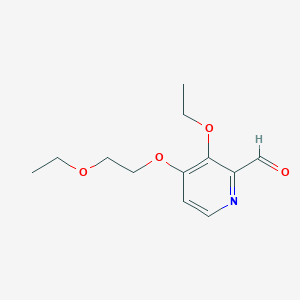
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloropyridine moiety attached to a triazole ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, yielding the desired triazole compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow microreactor systems for better efficiency, and ensuring sustainable practices .
Análisis De Reacciones Químicas
Types of Reactions: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazole ring or the chloropyridine moiety.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit collagen production in anti-fibrosis applications by targeting collagen prolyl 4-hydroxylases .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These heterocyclic compounds share structural similarities and have diverse biomedical applications.
Uniqueness: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is unique due to its specific combination of a chloropyridine moiety and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7ClN4O |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
4-(5-chloropyridin-2-yl)-3-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7ClN4O/c1-5-11-12-8(14)13(5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,12,14) |
Clave InChI |
QPHOZFOYRZFAJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)N1C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Methyl-5-(4-nitro-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B8328168.png)
![7-Allylamino-6-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8328172.png)

![1-{Methyl[2-(methyloxy)ethyl]amino}cyclopentanecarbonitrile](/img/structure/B8328189.png)









![Stannane, tributyl[2-(trifluoromethyl)phenyl]-](/img/structure/B8328249.png)
